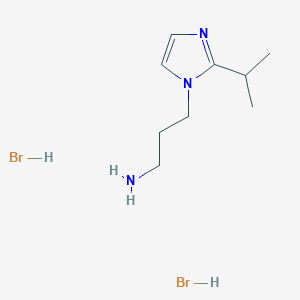

3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide

Description

3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide is a brominated salt derivative of a substituted imidazole compound. Its structure consists of an imidazole ring with a 2-isopropyl substituent linked via a three-carbon propylamine chain, forming a dihydrobromide salt. This configuration enhances solubility in polar solvents and stability under physiological conditions. The dihydrobromide salt is likely chosen to improve bioavailability, as seen in analogous compounds like immepip and iodophenpropit .

Properties

IUPAC Name |

3-(2-propan-2-ylimidazol-1-yl)propan-1-amine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2BrH/c1-8(2)9-11-5-7-12(9)6-3-4-10;;/h5,7-8H,3-4,6,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWVMXCYCBOKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CCCN.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide typically involves the following steps:

Formation of 2-Isopropyl-1H-imidazole: This can be achieved by reacting isopropylamine with glyoxal and ammonium acetate under reflux conditions.

Alkylation: The 2-Isopropyl-1H-imidazole is then alkylated with 3-bromopropylamine hydrobromide in the presence of a base such as potassium carbonate to form 3-(2-Isopropyl-imidazol-1-yl)-propylamine.

Formation of Dihydrobromide Salt: The final step involves the conversion of 3-(2-Isopropyl-imidazol-1-yl)-propylamine to its dihydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the propylamine chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide, often referred to in the literature as a novel compound, has garnered attention for its potential applications in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and materials science.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to this compound. Research indicates that imidazole derivatives can inhibit cancer cell proliferation by interfering with cell signaling pathways. For example, an analog demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this class of compounds could be further explored for developing new anticancer agents .

Antimicrobial Properties

Imidazole derivatives are also known for their antimicrobial activity. Studies have shown that compounds containing imidazole can exhibit inhibitory effects against a range of bacteria and fungi. The dihydrobromide salt form may enhance solubility and stability, making it a suitable candidate for further investigation in antimicrobial drug development .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes. Preliminary research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that they can inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH regulation and ion transport in biological systems .

Receptor Modulation

The imidazole moiety is known to interact with various receptors in the human body. Research indicates that similar compounds can modulate the activity of histamine receptors and other G-protein-coupled receptors (GPCRs). This property could be harnessed for developing treatments for allergic reactions or other conditions mediated by these receptors .

Polymer Chemistry

In materials science, imidazole-containing compounds are utilized to synthesize functional polymers. These materials can exhibit unique properties such as enhanced thermal stability and electrical conductivity. Research has demonstrated that incorporating imidazole groups into polymer matrices can improve their performance in applications such as sensors and catalysts .

Nanotechnology

The compound's potential application in nanotechnology is also noteworthy. Imidazole derivatives can serve as building blocks for creating nanomaterials with tailored properties. For example, they can be used to functionalize nanoparticles, enhancing their interaction with biological targets or improving their stability in various environments .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including those structurally similar to this compound. The results indicated that certain modifications could lead to increased potency against breast cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of imidazole derivatives showed promising results against multi-drug resistant strains of bacteria such as Staphylococcus aureus. The study emphasized the need for further exploration of dihydrobromide salts due to their enhanced solubility and bioactivity compared to their base forms .

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a detailed analysis:

Key Comparisons

Hypoxia Targeting vs. Receptor Modulation :

- The target compound’s imidazole-propylamine backbone aligns with hypoxia probes like mTFN-1 and CF3PM . However, the absence of a nitro group (critical for hypoxia retention) in the target compound suggests divergent applications, possibly receptor modulation akin to H3R ligands like imetit or VUF 5811 .

- The dihydrobromide salt enhances solubility, similar to iodophenpropit and immepip, which utilize bromination for improved pharmacokinetics .

Unlike nitroimidazoles (e.g., CF3PM), the lack of electron-withdrawing groups in the target compound may limit hypoxia-specific accumulation but reduce metabolic instability .

Toxicity Profile: Neurotoxicity observed in mTFN-1 and imetit is unlikely in the target compound due to the absence of reactive thioether or trifluoromethyl groups.

Therapeutic Potential: If optimized for histamine receptor interaction, the compound could act as an H3R antagonist/agonist, similar to VUF 5811 or imetit, with applications in cognitive disorders or obesity . As a hypoxia probe, its efficacy would depend on introducing nitro or fluorinated groups, as seen in Bis-pTFN-1 .

Biological Activity

3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide is a compound that has attracted interest in various fields, particularly in medicinal chemistry and pharmacology. This compound, with the molecular formula and a molecular weight of 329.08 g/mol, exhibits potential biological activities that warrant detailed exploration.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring in its structure allows it to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity and receptor interactions. This compound may modulate pathways involved in neurotransmission, inflammation, and cell proliferation.

Pharmacological Effects

Research indicates that compounds with similar imidazole structures have shown efficacy in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the production of amyloid-beta peptides . The potential for this compound to affect similar pathways suggests its utility in neuropharmacology.

Case Studies and Research Findings

- Neuroprotective Effects : In a study evaluating imidazole derivatives, compounds similar to 3-(2-Isopropyl-imidazol-1-yl)-propylamine demonstrated neuroprotective effects by inhibiting pathways that lead to neuronal apoptosis. This suggests a promising avenue for further investigation into its use against neurodegenerative diseases .

- Anti-inflammatory Properties : Another research highlighted the role of imidazole-containing compounds in reducing inflammatory markers in various models. The dihydrobromide form may enhance solubility and bioavailability, potentially increasing its effectiveness as an anti-inflammatory agent .

- Cancer Research : The compound's structural similarities with known kinase inhibitors suggest potential applications in oncology. Compounds that inhibit the PI3K/AKT/mTOR pathway have been shown to suppress tumor growth, indicating that this compound could be explored for anticancer properties .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 3-(2-isopropyl-imidazol-1-yl)-propylamine dihydrobromide?

The synthesis typically involves two key steps: (1) preparation of the imidazole-propylamine backbone and (2) salt formation with hydrobromic acid.

- Step 1 : React 2-isopropylimidazole with 3-chloropropylamine under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF, 60–80°C) to form 3-(2-isopropyl-imidazol-1-yl)-propylamine .

- Step 2 : Treat the free base with excess HBr in ethanol to precipitate the dihydrobromide salt. Purification via recrystallization (ethanol/ether) yields >95% purity . Critical Parameters : Control reaction pH during salt formation to avoid over-protonation. Monitor intermediates via TLC or HPLC .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

A combination of spectroscopic and analytical methods is required:

- ¹H/¹³C NMR : Verify imidazole ring protons (δ 7.2–7.8 ppm) and propylamine chain integration .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 226.2 for the free base; [M-Br]⁺ at m/z 226.2 + 80.9 for the salt) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 34.1%, H: 5.7%, N: 12.7%, Br: 47.5%) .

- HPLC : Assess purity (>98% using a C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers handle and store this compound to ensure stability?

The dihydrobromide salt is hygroscopic and light-sensitive. Recommended protocols:

- Storage : Keep in amber vials under anhydrous conditions (desiccator with silica gel) at –20°C .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for weighing. Avoid aqueous solutions unless buffered at pH 4–6 .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Key strategies include:

- Solvent Optimization : Replace DMF with acetonitrile to reduce carbamate byproducts .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates at lower temperatures (40°C) .

- Workflow : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and stoichiometry. For example, a 2³ factorial design revealed that HBr excess >2.2 equivalents decreases yield due to bromide over-saturation .

Q. What methodologies resolve discrepancies in receptor binding affinity data across studies?

Contradictions often arise from assay conditions or salt form variability. Recommendations:

- Orthogonal Assays : Compare radioligand binding (e.g., [³H]-Nα-methylhistamine for H3R) with functional assays (cAMP inhibition) .

- Salt Equilibration : Ensure the compound is fully converted to the dihydrobromide form (via ion-exchange chromatography) before testing .

- Control for Enantiomeric Purity : Chiral HPLC or NMR (e.g., Mosher’s method) to rule out stereochemical impurities .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematic SAR approaches involve:

- Backbone Modifications : Replace the isopropyl group with cyclopropyl (increased H3R selectivity) or tert-butyl (enhanced lipophilicity) .

- Chain Length Variation : Shorten the propylamine linker to ethylamine, which reduces off-target activity at adrenergic receptors .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in histamine H3 receptor active sites .

Q. What advanced analytical methods quantify trace impurities in bulk samples?

- LC-MS/MS : Detect sub-0.1% impurities (e.g., residual 2-isopropylimidazole) using MRM transitions .

- ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalysis) with detection limits <1 ppm .

- Solid-State NMR : Characterize polymorphic forms affecting dissolution rates .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

Discrepancies often stem from pH or counterion differences:

- pH-Dependent Solubility : The free base is poorly soluble (<1 mg/mL at pH 7.4), while the dihydrobromide salt dissolves readily (>50 mg/mL in pH 5.0 acetate buffer) .

- Counterion Effects : Compare with hydrochloride salts, which may precipitate in high-chloride environments .

Methodological Best Practices

- Synthesis : Always confirm salt stoichiometry via elemental analysis or ion chromatography.

- Pharmacology : Use freshly prepared solutions in binding assays to avoid hydrolysis artifacts.

- Data Reproducibility : Share raw NMR/HPLC files in supplementary materials for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.